molecular formula C22H31NO2 B1389125 N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine CAS No. 1040685-63-9

N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine

Cat. No.: B1389125
CAS No.: 1040685-63-9
M. Wt: 341.5 g/mol
InChI Key: WEMFBHYPLAWRED-UHFFFAOYSA-N
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Description

N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a phenyl group substituted with a sec-butoxy group and a phenoxyethyl group substituted with a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sec-butoxyphenyl intermediate: This step involves the reaction of phenol with sec-butyl bromide in the presence of a base such as potassium carbonate to form sec-butoxyphenyl ether.

    Formation of the phenoxyethyl intermediate: This step involves the reaction of phenol with 2-chloroethyl sec-butyl ether in the presence of a base to form 2-(sec-butyl)phenoxyethyl ether.

    Coupling reaction: The final step involves the coupling of the sec-butoxyphenyl intermediate with the phenoxyethyl intermediate in the presence of a suitable amine coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or electrophiles in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with halogens or other functional groups.

Scientific Research Applications

N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine can be compared with other similar compounds, such as:

    N-[3-(Butoxy)phenyl]-N-{2-[2-(butyl)-phenoxy]ethyl}amine: Similar structure but with butoxy and butyl groups instead of sec-butoxy and sec-butyl groups.

    N-[3-(Methoxy)phenyl]-N-{2-[2-(methyl)-phenoxy]ethyl}amine: Similar structure but with methoxy and methyl groups instead of sec-butoxy and sec-butyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-butan-2-yloxy-N-[2-(2-butan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-5-17(3)21-12-7-8-13-22(21)24-15-14-23-19-10-9-11-20(16-19)25-18(4)6-2/h7-13,16-18,23H,5-6,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMFBHYPLAWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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